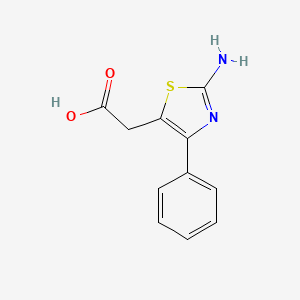

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c12-11-13-10(7-4-2-1-3-5-7)8(16-11)6-9(14)15/h1-5H,6H2,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKCCMQRKDKYYCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303221 | |

| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49779-98-8 | |

| Record name | MLS002920663 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49779-98-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thiourea and α-Haloketone Condensation

A classical and well-documented approach involves reacting thiourea with α-haloketones or α-haloesters to form the thiazole ring system. For example, ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate can be reacted with thiourea to yield ethyl (2-aminothiazol-4-yl)acetate derivatives, which are then hydrolyzed to the corresponding acetic acid (2-aminothiazol-4-yl)acetic acid.

| Parameter | Details |

|---|---|

| Reactants | Thiourea + ethyl 4-chloroacetoacetate |

| Solvent | Water suspension for thiourea; chlorohydrocarbon (e.g., methylene chloride) for α-haloketone solution |

| Temperature | Addition at 5–10 °C; reaction completion at 25–30 °C |

| Reaction time | Addition over 25 min; stirring 1.5 hours total |

| Molar ratios | 1 mole thiourea; 1 mole α-haloketone |

| Work-up | Precipitation of hydrochloride salt; neutralization; hydrolysis to acid |

This method yields (2-aminothiazol-4-yl)acetic acid hydrochloride, which is stable in solid and solution forms. The product is sensitive to light and can decarboxylate under certain conditions to 2-amino-4-methylthiazole, so careful handling is required.

Multi-Step Synthesis via Intermediate Amino Alcohols

An advanced synthetic route involves preparing intermediates such as (R)-1-phenyl-2-[[2-(4-aminophenyl)ethyl]amino]ethanol hydrochloride, which is then reacted with 2-aminothiazol-4-acetic acid to form complex derivatives. This method uses catalytic hydrogenation and coupling reactions in organic solvents like tetrahydrofuran (THF).

Reaction conditions and solvents:

| Step | Solvent(s) Used | Temperature Range | Reaction Time |

|---|---|---|---|

| Coupling of intermediates | THF, 2-methyl THF, MTBE, acetonitrile, toluene (preferably THF) | 5–30 °C (preferably 20–30 °C) | 2–8 hours (preferably 4–5 hours) |

| Catalytic hydrogenation | Suitable catalyst and solvent | Ambient to 30 °C | Variable |

| Crystallization of product | Cooling to 0–30 °C (preferably 5–10 °C) | 10–15 hours |

This process yields highly pure crystalline forms of the target compound or its derivatives, suitable for pharmaceutical applications.

General Multi-Step Thiazole Derivative Synthesis

The synthesis of thiazole derivatives like (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid often involves:

- Formation of the thiazole ring via cyclization reactions.

- Introduction of the phenyl group through substitution or starting material selection.

- Functional group modifications to install the amino and acetic acid groups.

Characterization of intermediates and final products is typically performed using NMR spectroscopy and mass spectrometry to confirm structure and purity.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The use of chlorohydrocarbon solvents such as methylene chloride in the initial condensation step improves the solubility and reaction control, leading to better yields and product stability.

The hydrochloride salt form of (2-aminothiazol-4-yl)acetic acid is more stable and easier to handle than the free acid, which is prone to decarboxylation.

Advanced synthetic routes involving catalytic hydrogenation and coupling reactions allow for the preparation of complex derivatives with high stereochemical purity, important for medicinal chemistry applications.

Spectroscopic techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

The presence of the phenyl group at position 4 on the thiazole ring influences the biological activity and physicochemical properties of the compound, making the precise synthetic control critical.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring in (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid is susceptible to oxidation, particularly targeting sulfur and nitrogen atoms. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) in acidic or neutral conditions. Oxidation of the thiazole sulfur atom can yield sulfoxide or sulfone derivatives, depending on reaction intensity .

| Reagent/Condition | Product | Key Observations |

|---|---|---|

| H₂O₂ (acidic medium) | Thiazole sulfoxide | Selective oxidation of sulfur atom |

| KMnO₄ (neutral conditions) | Thiazole sulfone | Requires prolonged reaction time |

Reduction Reactions

Reductive modifications primarily target the acetic acid moiety or the amino group. Sodium borohydride (NaBH₄) in methanol reduces the carboxylic acid group to a primary alcohol, while lithium aluminum hydride (LiAlH₄) may further reduce thiazole ring components .

Substitution Reactions

The amino group at position 2 of the thiazole ring undergoes electrophilic substitution or acylation . For example, Schotten-Baumann conditions (using acyl chlorides) yield amide derivatives .

Key Reaction Pathway

| Acyl Chloride | Product Application |

|---|---|

| Benzoyl chloride | Enhanced antimicrobial activity |

| Chloroacetyl chloride | Intermediate for polymer synthesis |

Condensation Reactions

The acetic acid group participates in Knoevenagel condensations with aromatic aldehydes, forming α,β-unsaturated ketones. This reaction is catalyzed by piperidine in ethanol .

Example :

| Aldehyde | Application |

|---|---|

| 4-Nitrobenzaldehyde | Anticancer agent precursors |

| Vanillin | Bioactive material synthesis |

Industrial-Scale Modifications

Industrial synthesis often employs continuous flow reactors to optimize yield and purity. Catalysts like thionyl chloride (SOCl₂) facilitate esterification of the carboxylic acid group, enabling scalable production of intermediates .

Process Parameters :

- Solvents : Tetrahydrofuran (THF), acetonitrile .

- Temperature : 20–30°C for condensation steps .

- Catalysts : N,N-Dicyclohexylcarbodiimide (DCC) for amide bond formation .

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit enhanced biological properties:

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in organic synthesis. Notably, it has been utilized in the development of various heterocyclic compounds:

- Heterocyclization Reactions : (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid has been employed in reactions to produce derivatives such as pyran and pyridine. These derivatives often exhibit enhanced biological activities, making them valuable in drug development .

- Coumarin Derivatives : The thiazole derivative has been integrated into the synthesis of coumarin compounds, which are known for their wide range of biological activities including anti-inflammatory and anticancer properties .

Research indicates that this compound and its derivatives possess significant biological activities:

Antibacterial Properties

Several studies have demonstrated that compounds derived from this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria:

These findings suggest potential applications in developing new antibacterial agents.

Antifungal Activity

The compound has also shown antifungal properties:

- Research indicates that certain derivatives demonstrate effective inhibition against fungal strains such as Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Therapeutic Potential

The therapeutic implications of this compound are noteworthy:

Anticancer Activity

Some studies have highlighted the potential anticancer properties of thiazole derivatives containing this compound. For instance, certain synthesized thiazole derivatives have shown cytotoxic effects against various cancer cell lines .

Neurological Applications

There is ongoing research into the neuroprotective effects of thiazole derivatives, which may be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies

Several case studies illustrate the applications of this compound:

- Synthesis and Evaluation of Antibacterial Activity : A study synthesized bis[2-amino-4-phenyl-thiazolyl] disulfides and evaluated their antibacterial efficacy against multiple bacterial strains, demonstrating significant activity against Bacillus cereus and Pseudomonas aeruginosa .

- Development of Antifungal Agents : Research on thiazole derivatives has led to the identification of compounds with potent antifungal properties against Candida albicans, showcasing their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of (2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological targets, while the amino and phenyl groups can form hydrogen bonds and hydrophobic interactions, respectively . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Table 1: Key Structural Features of Analogs

Impact of Substituent Position and Electronic Effects

Amino Group Position: The 2-amino group in the target compound facilitates hydrogen bonding with biological targets, such as enzymes or receptors .

Phenyl vs. Thienyl Groups :

- Replacing the phenyl group in the target compound with a thienyl group (as in (2-Methyl-4-thien-2-yl-1,3-thiazol-5-yl)acetic acid) introduces sulfur into the aromatic system, enhancing π-π stacking interactions but reducing lipophilicity .

Halogen and Alkyl Substituents: Fluorination at the phenyl ring (e.g., [2-Amino-4-(3-fluoro-4-methoxyphenyl)-thiazol-5-yl]-acetic acid) increases metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- LogP : Higher lipophilicity in fluorinated analogs correlates with improved membrane permeability .

- Solubility : Carboxylic acid-containing derivatives exhibit pH-dependent solubility, critical for oral bioavailability .

Biological Activity

(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetic acid is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological activity based on various studies, synthesizing findings from multiple sources to provide a comprehensive overview.

Overview of Biological Activity

The biological activity of this compound is largely attributed to its structural features, including the thiazole ring and the amino and phenyl substituents. These components facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions.

Key Biological Activities

-

Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains. For example, studies have shown that derivatives of thiazole compounds demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than those of standard antibiotics, indicating potent antibacterial effects.

-

Anticancer Activity :

- Research indicates that this compound derivatives can significantly reduce cell viability in various cancer cell lines. For instance, compounds tested against LoVo (colon cancer) and MCF-7 (breast cancer) cells showed IC50 values indicating effective inhibition of cell proliferation . Mechanistic studies suggest that these compounds may induce apoptosis and cell cycle arrest in cancer cells.

- Anti-inflammatory Effects :

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.

- Cell Signaling Modulation : It can influence signaling pathways related to cell growth and apoptosis, particularly in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole-containing compounds:

| Compound Name | Activity Type | MIC/IC50 Values | Notable Features |

|---|---|---|---|

| Sulfathiazole | Antimicrobial | MIC = 32 μg/mL | Established antibiotic with thiazole moiety |

| Ritonavir | Antiviral | IC50 = 0.01 μM | Thiazole ring contributes to antiviral activity |

| Bleomycin | Antineoplastic | IC50 = 0.1 μg/mL | Thiazole ring enhances cytotoxicity in tumors |

Case Studies

Several case studies have documented the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited up to 66% inhibition against Candida albicans at concentrations comparable to fluconazole . This suggests potential for developing new antifungal agents.

- Cancer Cell Studies : In vitro studies on LoVo cells indicated that certain derivatives reduced cell viability below 50% at concentrations as low as 200 μM after 48 hours of treatment . These findings support further investigation into their use as anticancer therapeutics.

- Inflammatory Response Modulation : Preliminary data suggest that thiazole derivatives can reduce pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases .

Q & A

Q. What safety protocols are recommended for lab-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.